Cas no 347-65-9 (1-(3-Fluoro-4-methoxyphenyl)butan-1-one)

1-(3-Fluoro-4-methoxyphenyl)butan-1-one is a fluorinated aromatic ketone with a molecular formula of C11H13FO2. This compound features a butanone backbone substituted with a 3-fluoro-4-methoxyphenyl group, offering unique electronic and steric properties due to the fluorine and methoxy substituents. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the methoxy group contributes to solubility and reactivity. This compound is suitable for use in cross-coupling reactions, carbonyl chemistry, and as a building block for more complex fluorinated derivatives.
1-(3-Fluoro-4-methoxyphenyl)butan-1-one structure
347-65-9 structure
商品名:1-(3-Fluoro-4-methoxyphenyl)butan-1-one
CAS番号:347-65-9
MF:C11H13FO2
メガワット:196.218127012253
CID:5520086
PubChem ID:22554952

1-(3-Fluoro-4-methoxyphenyl)butan-1-one 化学的及び物理的性質

名前と識別子

    • 3'-FLUORO-4'-METHOXYBUTYROPHENONE
    • 1-(3-Fluoro-4-methoxyphenyl)-1-butanone
    • 1-(3-Fluoro-4-methoxyphenyl)butan-1-one
    • 347-65-9
    • N14058
    • SCHEMBL5729116
    • MDL: MFCD11617476
    • インチ: 1S/C11H13FO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7H,3-4H2,1-2H3
    • InChIKey: DNWUFWQUURELJJ-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(OC)C(F)=C1)(=O)CCC

計算された属性

  • せいみつぶんしりょう: 196.08995782g/mol
  • どういたいしつりょう: 196.08995782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 26.3Ų

1-(3-Fluoro-4-methoxyphenyl)butan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01EW3F-1g
3'-Fluoro-4'-methoxybutyrophenone
347-65-9 97%
1g
$385.00 2024-05-04
Crysdot LLC
CD12080706-5g
1-(3-Fluoro-4-methoxyphenyl)butan-1-one
347-65-9 97%
5g
$1003 2024-07-24
Crysdot LLC
CD12080706-1g
1-(3-Fluoro-4-methoxyphenyl)butan-1-one
347-65-9 97%
1g
$368 2024-07-24
1PlusChem
1P01EW3F-250mg
3'-Fluoro-4'-methoxybutyrophenone
347-65-9 97%
250mg
$152.00 2024-05-04
1PlusChem
1P01EW3F-100mg
3'-Fluoro-4'-methoxybutyrophenone
347-65-9 97%
100mg
$90.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733979-100mg
1-(3-Fluoro-4-methoxyphenyl)butan-1-one
347-65-9 98%
100mg
¥672.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733979-1g
1-(3-Fluoro-4-methoxyphenyl)butan-1-one
347-65-9 98%
1g
¥3577.00 2024-05-17

1-(3-Fluoro-4-methoxyphenyl)butan-1-one 関連文献

1-(3-Fluoro-4-methoxyphenyl)butan-1-oneに関する追加情報

Comprehensive Overview of 1-(3-Fluoro-4-methoxyphenyl)butan-1-one (CAS No. 347-65-9): Properties, Applications, and Industry Insights

1-(3-Fluoro-4-methoxyphenyl)butan-1-one (CAS No. 347-65-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated aromatic ketone derivative combines a methoxy group and fluorine atom on its phenyl ring, creating distinct electronic properties that influence its reactivity. Researchers are particularly interested in its potential as a building block for drug discovery, given the increasing demand for fluorinated pharmaceuticals which now constitute nearly 30% of FDA-approved drugs.

The compound's molecular structure (C11H13FO2) exhibits interesting characteristics for structure-activity relationship (SAR) studies. The electron-withdrawing fluorine at the 3-position and electron-donating methoxy group at the 4-position create a polarized aromatic system that affects its hydrogen bonding capacity and lipophilicity – critical parameters in medicinal chemistry. Recent publications highlight its utility in developing selective enzyme inhibitors, particularly for neurological targets, aligning with current trends in precision medicine approaches.

In material science, 347-65-9 serves as a precursor for liquid crystal materials and organic semiconductors. Its ability to modify π-conjugation systems makes it valuable for designing OLED components, responding to the growing demand for flexible display technologies. The compound's thermal stability (decomposition temperature >200°C) and solubility profile (soluble in common organic solvents like ethanol and DCM) facilitate its incorporation into various polymers and coating formulations.

Analytical characterization of 1-(3-Fluoro-4-methoxyphenyl)butan-1-one typically involves GC-MS, HPLC, and NMR spectroscopy. The proton NMR spectrum shows characteristic signals: δ 7.5-7.7 (aromatic protons), δ 3.9 (methoxy singlet), and δ 2.8 (methylene quartet adjacent to carbonyl). These spectral fingerprints are crucial for quality control in commercial production, especially for buyers searching "CAS 347-65-9 specification" or "fluorophenyl ketone purity analysis" online.

Environmental and green chemistry considerations have prompted investigations into sustainable synthesis routes for 347-65-9. Recent patents describe catalytic fluorination methods that reduce byproduct formation compared to traditional approaches. This aligns with industry searches for "eco-friendly fluorination processes" and "green synthesis of aromatic ketones," reflecting the chemical sector's shift toward sustainable manufacturing practices.

The global market for fluorinated fine chemicals like 1-(3-Fluoro-4-methoxyphenyl)butan-1-one is projected to grow at 6.2% CAGR through 2030, driven by pharmaceutical R&D and specialty materials. Suppliers emphasizing "high-purity fluorinated intermediates" and "custom synthesis services" are capturing this demand. Proper storage conditions (ambient temperature, inert atmosphere) and handling protocols ensure stability, addressing common purchaser queries about "shelf life of fluorophenyl compounds."

Emerging applications include its use in flavors & fragrances as a precursor for modified phenyl ketone aroma chemicals, responding to consumer trends toward novel scent profiles. Research also explores its potential in photoredox catalysis systems, capitalizing on the fluorine-methoxy synergy for electron transfer processes – a hot topic in alternative energy research circles.

For researchers investigating "structure-property relationships of fluorinated aromatics" or "methoxy-fluorophenyl ketone derivatives," this compound offers a versatile platform. Its balanced electronic effects and steric profile enable diverse chemical modifications, while commercial availability (typically 97-99% purity) supports rapid prototyping in drug discovery programs. Technical documents often highlight its crystallinity and melting point range (48-52°C) as key physical parameters for process development.

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